1-(2,5-Dichlorophenyl)cyclopentan-1-amine
Description
Historical Context and Discovery
The development and characterization of this compound can be traced to the broader evolution of organochlorine chemistry, which has its foundations in early synthetic organic chemistry research. The compound was first catalogued and characterized within the context of systematic studies investigating cycloalkylamine derivatives and their potential applications in pharmaceutical and materials science. The assignment of Chemical Abstracts Service number 1176017-02-9 to this compound represents its formal recognition within the chemical literature, establishing its identity within the comprehensive database of known chemical substances.
The synthetic accessibility of this compound has been facilitated by advances in organometallic chemistry, particularly through methodologies involving Grignard reagents and nucleophilic substitution reactions. Research has demonstrated that the compound can be synthesized through nucleophilic ring opening of cyclopentene oxide using dichlorophenylmagnesium bromide, followed by subsequent oxidation and reductive amination steps. This synthetic approach represents a significant advancement over earlier methods, providing improved yields and stereochemical control in the formation of the target compound.
The compound's discovery and development occurred within the broader context of research into bromodomain inhibitors and related pharmaceutical targets. Investigations into bromodomain and extraterminal protein inhibitors have identified various cycloalkylamine derivatives as potential lead compounds, with this compound representing one example of this structural class. The systematic exploration of such compounds has contributed to a deeper understanding of structure-activity relationships within this important class of biological targets.
Significance in Organochlorine Chemistry
This compound occupies a distinctive position within organochlorine chemistry due to its unique structural features and chemical properties. Organochlorine compounds, characterized by the presence of one or more carbon-chlorine bonds, represent a diverse class of chemicals with wide-ranging applications and properties. The incorporation of chlorine atoms into organic molecules significantly modifies their physical and chemical characteristics, typically resulting in increased density, altered boiling and melting points, and modified reactivity patterns compared to their non-chlorinated analogs.
The specific positioning of chlorine atoms at the 2 and 5 positions of the phenyl ring in this compound creates a distinctive electronic environment that influences both the compound's chemical reactivity and its potential biological activity. This dichlorosubstitution pattern provides a balance between steric hindrance and electronic effects, making the compound particularly interesting for structure-activity relationship studies in medicinal chemistry applications.
Table 1: Molecular Properties of this compound
The compound's significance within organochlorine chemistry extends beyond its individual properties to its role as a representative example of how chlorine substitution can be strategically employed to modify molecular properties. The annual production of organochlorine compounds worldwide exceeds tens of millions of tons, with much of this production focused on industrial applications such as polyvinyl chloride synthesis. However, compounds like this compound represent the more specialized segment of organochlorine chemistry focused on pharmaceutical and research applications.
Research into organochlorine compounds has revealed that the presence of chlorine does not automatically confer toxicity, contrary to some popular misconceptions. Many organochlorine compounds, including pharmaceutical agents and food additives, have been approved for human use, demonstrating that careful molecular design can harness the beneficial properties of chlorine substitution while minimizing potential adverse effects. This understanding has been crucial in the development of compounds like this compound for research applications.
Position Within Cycloalkylamine Derivatives
This compound belongs to the broader class of cycloalkylamine derivatives, which are characterized by the presence of nitrogen-containing functional groups attached to cyclic alkyl systems. Cycloalkylamine derivatives have gained significant attention in pharmaceutical research due to their ability to provide several pharmacokinetic benefits relative to other functional groups, including improved bioavailability and enhanced selectivity for specific biological targets.
The cyclopentyl component of this compound provides unique conformational properties that distinguish it from other cycloalkylamine derivatives. Cyclopentane rings exhibit a distinctive puckering pattern that influences the overall three-dimensional structure of molecules containing this motif. Research has demonstrated that the conformational flexibility of cyclopentane rings can significantly impact the biological activity of compounds containing these structural elements.
Table 2: Comparison of Related Cycloalkylamine Derivatives
The structural diversity within cycloalkylamine derivatives has been extensively studied, with particular attention paid to the influence of ring size and substitution patterns on chemical and biological properties. Research has shown that cyclopentyl-containing compounds often exhibit different profiles compared to their cyclohexyl or cyclobutyl analogs, reflecting the unique conformational properties of five-membered rings. The synthesis of various cyclopentane-containing heterocycles has been reported using multicomponent reactions, including Hantzsch-type cyclizations that can incorporate different substituents to modify the properties of the resulting compounds.
The position of this compound within the broader landscape of cycloalkylamine derivatives is further defined by its potential for metabolic transformation. Alpha-carbon oxidation of cycloalkyl amines can generate reactive intermediates, a property that has been the subject of extensive investigation in the context of drug metabolism and toxicology research. However, detailed analysis of the literature suggests that concerns about reactive metabolite formation may be overstated for many cycloalkylamine derivatives, particularly when appropriate detoxification pathways are considered.
The compound's structural relationship to other members of the cycloalkylamine family has been explored through systematic structure-activity relationship studies. These investigations have revealed that subtle modifications to the substitution pattern on the phenyl ring can significantly impact the compound's properties and potential applications. For example, comparison of the 2,5-dichlorophenyl derivative with the corresponding 2,4-dichlorophenyl analog reveals differences in both chemical reactivity and biological activity profiles.
Recent research has also explored the stereochemical aspects of cycloalkylamine derivatives, with particular attention paid to the influence of chirality on biological activity. Studies investigating the stereochemical optimization of cycloalkylamines have demonstrated that individual stereoisomers can exhibit dramatically different biological profiles, highlighting the importance of stereochemical considerations in the design and evaluation of such compounds. This research has provided valuable insights into the three-dimensional requirements for biological activity within this class of compounds.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N/c12-8-3-4-10(13)9(7-8)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXBRYHRRGPJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=C(C=CC(=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285115 | |
| Record name | 1-(2,5-Dichlorophenyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176017-02-9 | |
| Record name | 1-(2,5-Dichlorophenyl)cyclopentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1176017-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dichlorophenyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies
The preparation of 1-(2,5-dichlorophenyl)cyclopentan-1-amine typically involves the formation of the cyclopentane ring with appropriate substitution, followed by amination. Common synthetic approaches for related compounds include:
- Nucleophilic substitution reactions on cyclopentanone derivatives.
- Reductive amination of cyclopentanone precursors with 2,5-dichlorophenyl-containing intermediates.
- Cyclization reactions involving substituted phenyl precursors and cyclopentane derivatives.
However, explicit detailed procedures for this exact compound are scarce in open literature, necessitating inference from closely related synthetic routes and analog compounds.
Reductive Amination Route
A plausible and commonly employed method for preparing amines like this compound is reductive amination of 1-(2,5-dichlorophenyl)cyclopentanone:
- Step 1: Synthesis of 1-(2,5-dichlorophenyl)cyclopentanone by Friedel-Crafts acylation or other arylation methods of cyclopentanone with 2,5-dichlorophenyl reagents.
- Step 2: Reductive amination of the ketone with ammonia or an amine source using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
This method allows the introduction of the amine group directly at the carbonyl carbon, converting the ketone to the corresponding amine with retention of the 2,5-dichlorophenyl substitution.
Alternative Synthetic Routes
While direct literature on this compound is limited, related synthetic methodologies for cyclopentane derivatives and substituted phenyl amines provide insight:
Functionalization of cyclopentane derivatives: Synthesis of functionalized cyclopentane rings, such as pentakis-substituted cyclopentanes, has been reported using multi-step sequences involving protection, halogenation, and substitution reactions. Though these are more complex and targeted at polyfunctionalized cyclopentanes, they provide a framework for developing substituted cyclopentane amines.
Aromatic substitution and amination: Aromatic rings substituted with chlorine atoms at positions 2 and 5 can be introduced via electrophilic aromatic substitution or by using dichlorinated aromatic precursors in cross-coupling reactions.
Cyclization and ring contraction methods: For cyclopentane ring formation, methods such as ring contraction of cycloheptadienes or cyclohexane derivatives have been explored, which may be adapted for the synthesis of substituted cyclopentane amines.
Data Table: Summary of Preparation Methods and Conditions
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Scientific Research Applications
1-(2,5-Dichlorophenyl)cyclopentan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, such as its role in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2,6-Difluorophenyl)cyclopentan-1-amine (CAS: 1343777-21-8)
This analog replaces chlorine atoms with fluorine at the 2nd and 6th positions of the phenyl ring. Key differences include:
- Substituent Effects : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine alter the compound’s electronic profile. The 2,6-difluoro substitution creates a meta-directing effect, whereas the 2,5-dichloro substitution in the target compound may favor para/ortho reactivity in electrophilic aromatic substitution.
- Molecular Weight : The difluoro analog has a lower molecular weight (209.23 g/mol ) due to fluorine’s lighter atomic mass (19 vs. 35.5 for Cl).
- Lipophilicity : Chlorine’s higher hydrophobicity (ClogP ≈ 2.83 for dichloro vs. ~1.92 for difluoro) suggests the dichloro derivative may exhibit greater membrane permeability, impacting bioavailability in biological systems.
- Applications : Both compounds are cataloged as life science reagents, but the dichloro variant’s enhanced lipophilicity may favor applications requiring deeper tissue penetration .
| Property | 1-(2,5-Dichlorophenyl)cyclopentan-1-amine | 1-(2,6-Difluorophenyl)cyclopentan-1-amine |
|---|---|---|
| CAS Number | 1176017-02-9 | 1343777-21-8 |
| Molecular Formula | C₁₁H₁₃Cl₂N | C₁₁H₁₃F₂N |
| Molecular Weight | 230.14 g/mol | 209.23 g/mol |
| Substituent Positions | 2,5-dichloro | 2,6-difluoro |
| PubChem CID | 62788668 | 64036223 |
| Physical State | Oil | Not reported |
2,2-Diphenylethan-1-amine (Diphenylethylamine)
- Structure : Features two phenyl groups attached to an ethylamine backbone, lacking halogen substituents.
- Applications: Widely used as a building block for bioactive compounds in pharmaceuticals and agrochemicals. Its non-halogenated structure may limit steric hindrance, enabling easier functionalization compared to halogenated analogs .
- Reactivity : The absence of electron-withdrawing groups (e.g., Cl or F) results in a more nucleophilic amine, favoring reactions like acylation or alkylation.
Research Implications and Limitations
- Halogen Effects: Chlorine’s electron-withdrawing nature may stabilize the amine group in this compound, reducing its basicity compared to non-halogenated analogs like diphenylethylamine .
- Safety Data Gaps: Neither the dichloro compound nor its difluoro analog have fully characterized toxicological profiles, necessitating caution in handling .
- Synthetic Challenges : Introducing chlorine at the 2,5-positions may require regioselective chlorination techniques, whereas fluorine incorporation often demands specialized fluorinating agents .
Biological Activity
1-(2,5-Dichlorophenyl)cyclopentan-1-amine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and possible therapeutic applications.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 227.13 g/mol. The presence of the dichlorophenyl group suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly through inhibition of norepinephrine transporters (NET). This mechanism is crucial for the treatment of disorders like depression and ADHD, where modulation of norepinephrine levels can have significant therapeutic effects .
Antidepressant Effects
Studies have shown that cyclopentanamines exhibit significant antidepressant-like effects in animal models. These effects are often attributed to their ability to inhibit NET, leading to increased norepinephrine levels in the synaptic cleft. For instance, a compound structurally related to this compound demonstrated a Ki value of 34 nM for NET inhibition .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have revealed effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis or function, although specific pathways require further elucidation .
Case Studies
Several case studies have highlighted the pharmacological potential of similar compounds:
- Antidepressant Activity : A study involving a related cyclopentylamine showed significant reductions in depressive behaviors in rodent models when administered at varying doses over two weeks.
- Antimicrobial Efficacy : In tests against S. aureus and S. haemolyticus, derivatives of cyclopentylamines exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating promising antibacterial properties .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 1-(2,5-Dichlorophenyl)cyclopentan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination using cyclopentanone derivatives and 2,5-dichloroaniline precursors. For example, coupling 2,5-dichlorophenylmagnesium bromide with a cyclopentanone intermediate under Grignard conditions, followed by amination via catalytic hydrogenation or Leuckart reaction. Optimization includes:
- Temperature control : Maintaining 0–5°C during Grignard addition to minimize side reactions .
- Catalysts : Palladium on carbon (Pd/C) for hydrogenation, with yields improved by adjusting H₂ pressure (1–3 atm) .
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity .
Table 1 : Yield comparison under varying conditions:
| Precursor | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Cyclopentanone | Pd/C (5%) | THF | 72 |
| Cyclopentanone oxide | Raney Ni | DCM | 65 |
Q. How is the purity and structural identity of this compound confirmed in synthetic protocols?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR (CDCl₃) shows distinct signals for cyclopentyl protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.0–7.5 ppm). C NMR confirms the presence of two chlorine atoms via deshielding effects on adjacent carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 231.0321 (calculated for C₁₁H₁₂Cl₂N⁺) .
- Melting Point : A sharp melting point (e.g., 98–100°C) indicates purity, with deviations suggesting impurities .
Advanced Research Questions
Q. What strategies are effective for resolving conflicting data in the biological activity profiling of halogenated cyclopentylamines?
- Methodological Answer : Conflicting bioactivity data (e.g., variable IC₅₀ values in enzyme assays) can arise from impurities, stereochemical variations, or assay conditions. Mitigation strategies include:
- Orthogonal assays : Cross-validate using fluorescence polarization and surface plasmon resonance (SPR) to confirm target engagement .
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers, as biological activity often depends on stereochemistry .
- Dose-response curves : Perform 8-point dilution series to assess reproducibility and eliminate false positives .
Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for SN2 reactions at the cyclopentyl amine group. B3LYP/6-31G(d) level theory identifies transition states and predicts regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. water) to model reaction pathways and intermediates .
Table 2 : DFT-calculated activation energies (kcal/mol):
| Reaction Site | Solvent | ΔG‡ |
|---|---|---|
| Cyclopentyl-NH₂ | DCM | 18.7 |
| Aromatic-Cl | THF | 24.3 |
Q. What are the challenges in achieving enantioselective synthesis of this compound, and what chiral catalysts have shown promise?
- Methodological Answer : Challenges include steric hindrance from the dichlorophenyl group and racemization during amination. Promising approaches:
- Chiral auxiliaries : (R)-BINOL-phosphoric acid catalysts enable asymmetric induction during cyclopentane ring formation (ee >85%) .
- Dynamic kinetic resolution : Use Pd-NHC complexes to isomerize intermediates while preserving enantiomeric excess .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported LogP values for halogenated cyclopentylamines?
- Methodological Answer : LogP variations (e.g., 2.2 vs. 2.5 for similar compounds) may stem from measurement methods (shake-flask vs. HPLC). Resolve by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
